molecular formula C21H15N3O4 B549329 Deferasirox CAS No. 201530-41-8

Deferasirox

Cat. No. B549329
Key on ui cas rn: 201530-41-8
M. Wt: 373.4 g/mol
InChI Key: BOFQWVMAQOTZIW-UHFFFAOYSA-N
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Patent
US06465504B1

Procedure details

10 g of 4-[3,5-bis(2-hydroxyphenyl)-[1,2,4]triazol-1-yl]benzoic acid (Example 5) and 0.5 ml of sulfuric acid are boiled under reflux for 20 h in 200 ml of ethanol. The crystals precipitating on cooling are crystallized from isopropanol/water. After drying, ethyl 4-[3,5-bis(2-hydroxy-phenyl)-[1,2,4]triazol-1-yl]benzoate is obtained as colorless crystals of m.p. 148-149° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[N:12]=[C:11]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=2[OH:19])[N:10]([C:20]2[CH:28]=[CH:27][C:23]([C:24]([OH:26])=[O:25])=[CH:22][CH:21]=2)[N:9]=1.S(=O)(=O)(O)O.[CH2:34](O)[CH3:35]>>[OH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[N:12]=[C:11]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=2[OH:19])[N:10]([C:20]2[CH:21]=[CH:22][C:23]([C:24]([O:26][CH2:34][CH3:35])=[O:25])=[CH:27][CH:28]=2)[N:9]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC1=C(C=CC=C1)C1=NN(C(=N1)C1=C(C=CC=C1)O)C1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
0.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crystals precipitating
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
CUSTOM
Type
CUSTOM
Details
are crystallized from isopropanol/water
CUSTOM
Type
CUSTOM
Details
After drying

Outcomes

Product
Name
Type
product
Smiles
OC1=C(C=CC=C1)C1=NN(C(=N1)C1=C(C=CC=C1)O)C1=CC=C(C(=O)OCC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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